

D-Galactose structure and chemical properties for researchers

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Compound Name: D-Galactose

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An In-depth Technical Guide on the Core Structure and Chemical Properties of **D-Galactose** for Researchers

Introduction

D-Galactose, a naturally occurring aldohexose monosaccharide, is a fundamental carbohydrate in biochemistry and cellular metabolism.[1] As a C-4 epimer of glucose, its subtle stereochemical difference imparts distinct chemical and biological properties that are of significant interest to researchers in drug development, glycobiology, and metabolic studies.[2] [3] Commonly known as "brain sugar," it is an essential component of glycoproteins and glycolipids in nerve tissue.[4][5] This guide provides a comprehensive overview of the structure, chemical properties, and relevant experimental methodologies of **D-Galactose**, tailored for researchers, scientists, and drug development professionals. It delves into its metabolic fate via the Leloir pathway and its application as a tool in modeling cellular senescence.

The Structure of D-Galactose

D-Galactose (Chemical Formula: $C_6H_{12}O_6$) exists in equilibrium between an open-chain form and cyclic forms in aqueous solutions.[2][4][6] This structural duality is central to its chemical reactivity and biological function.

Linear and Cyclic Forms

The open-chain form of **D-Galactose** features an aldehyde group at the C-1 position, classifying it as an aldohexose.[2][7] However, in solution, it predominantly exists in cyclic hemiacetal forms through an intramolecular reaction between the C-5 hydroxyl group and the C-1 aldehyde group.[2] This cyclization creates a new chiral center at C-1 (the anomeric carbon), resulting in two anomers: α -**D-galactose** and β -**D-galactose**.[2]

The cyclic structures can be six-membered rings (pyranose form) or five-membered rings (furanose form).[4] In an aqueous solution at 20°C, **D-galactose** is primarily found as β -D-galactopyranose (64%) and α -D-galactopyranose (32%), with furanose forms constituting only a small fraction.[8]

Stereochemistry

D-Galactose is most notably defined by its stereochemical relationship to D-glucose. They are C-4 epimers, meaning they differ only in the spatial orientation of the hydroxyl group at the fourth carbon atom.[2][3] This single stereochemical difference has profound implications for enzyme recognition and metabolic processing.

The designation "D" refers to the configuration at the highest-numbered chiral center (C-5), where the hydroxyl group is on the right side in the Fischer projection, analogous to D-glyceraldehyde.[2][9]

Physicochemical Properties

The physical and chemical properties of **D-Galactose** are critical for its handling in experimental settings and for understanding its biological roles. Quantitative data are summarized in Table 1.

Property	Value	References
Molecular Formula	C ₆ H ₁₂ O ₆	[1][6]
Molar Mass	180.156 g·mol ⁻¹	[1][4][5]
Appearance	White, odorless crystalline solid	[1][2][4]
Melting Point	168–170 °C	[4][5][8][10]
Solubility in Water	650 g/L (at 20 °C)	[4][8]
Specific Rotation ([α] ²⁰ /D)	+150.7° (initial, α-form) → +80.2° (equilibrium)	[8][11]
	+52.8° (initial, β-form) → +80.2° (equilibrium)	[8][11]
Density	~1.5 g/cm ³	[4][5]

Chemical Reactivity and Key Reactions

The presence of hydroxyl groups and a hemiacetal structure makes **D-Galactose** a versatile reactant in several biochemical and chemical reactions.

Glycosylation

D-Galactose is a crucial building block in the synthesis of complex carbohydrates. Through glycosylation, it forms glycosidic bonds with other monosaccharides, lipids, or proteins.[5][12] A prime example is its condensation with D-glucose to form the disaccharide lactose, a bond catalyzed by β-galactosidase.[2][4] Its incorporation into glycoproteins and glycolipids is essential for cellular recognition, signaling, and immune responses.[5]

Maillard Reaction

As a reducing sugar, **D-Galactose** readily participates in the Maillard reaction, a non-enzymatic browning process involving a reaction with the amino group of amino acids.[13] Studies have shown that galactose is a more potent glycation agent than glucose, making it a significant

factor in food chemistry and in the study of aging, where the accumulation of advanced glycation end products (AGEs) is a key pathological feature.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Oxidation

The aldehyde and primary alcohol groups of **D-Galactose** can be oxidized to form various products.

- Mild Oxidation: Oxidation of the aldehyde group (C-1) yields D-galactonic acid.
- Strong Oxidation: Oxidation of both the aldehyde group (C-1) and the primary alcohol group (C-6), for instance with nitric acid, produces the dicarboxylic acid, D-galactaric acid (mucic acid).[\[2\]](#)[\[18\]](#)

Reduction

The aldehyde group can be reduced to a primary alcohol, converting **D-Galactose** into its corresponding sugar alcohol, galactitol (or dulcitol).[\[2\]](#) The accumulation of galactitol in tissues is a hallmark of galactosemia and can lead to cataract formation.[\[2\]](#)

Metabolic and Signaling Pathways

Leloir Pathway

The primary route for **D-galactose** metabolism in most organisms is the Leloir pathway, which converts it into the glycolytic intermediate glucose-1-phosphate.[\[19\]](#)[\[20\]](#)[\[21\]](#) This pathway is critical for utilizing galactose from dietary sources like lactose.[\[4\]](#) The process involves four key enzymatic steps:

- Mutarotation: β -**D-galactose** is converted to α -**D-galactose** by galactose mutarotase (GALM), as the subsequent enzyme is specific for the α -anomer.[\[19\]](#)[\[20\]](#)
- Phosphorylation: Galactokinase (GALK) phosphorylates α -**D-galactose** at the C-1 position, consuming one ATP molecule to produce galactose-1-phosphate.[\[19\]](#)[\[20\]](#)
- Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[\[4\]](#)[\[20\]](#)

- Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, regenerating the UDP-glucose required for the GALT reaction and completing the pathway.[4][19]

Caption: The Leloir Pathway for **D-Galactose** metabolism.

Role in Cellular Senescence Signaling

Chronic administration of **D-galactose** is a widely used in vivo and in vitro model to induce premature aging and cellular senescence.[15][22] The mechanism is primarily attributed to the induction of chronic oxidative stress.[23][24] Excess **D-galactose** can be metabolized by galactose oxidase to produce hydrogen peroxide (H_2O_2), a reactive oxygen species (ROS).[25] The resulting oxidative stress and accumulation of AGEs can activate multiple signaling pathways, including NF- κ B and YAP-CDK6, which upregulate senescence-associated genes (e.g., p16, p21, p53) and lead to the senescent phenotype.[26][27][28][29]

Caption: **D-Galactose** induced cellular senescence signaling.

Experimental Protocols

Detailed and reproducible methodologies are paramount for research. Below is a representative protocol for the oxidation of **D-Galactose**.

Protocol: Oxidation of D-Galactose to Mucic Acid

This protocol is based on the synthesis of mucic acid (galactaric acid) using nitric acid as the oxidizing agent.[18]

Principle: Concentrated nitric acid oxidizes both the C-1 aldehyde and the C-6 primary alcohol of **D-galactose** to carboxylic acids, forming the sparingly soluble dicarboxylic acid, mucic acid.

Materials:

- **D-Galactose**
- Nitric Acid (5 M solution)
- Distilled water

- Beaker or round-bottom flask
- Heating mantle or water bath
- Stir plate and magnetic stir bar
- Buchner funnel and filter paper
- Ice bath

Methodology:

- **Reaction Setup:** Prepare a solution of **D-Galactose** in the reaction vessel with a concentration of 100 g/L.
- **Addition of Oxidant:** Add 5 M nitric acid to the **D-galactose** solution. The recommended molar ratio of galactose to HNO_3 is 1:9.[18]
- **Heating:** Heat the reaction mixture to 95 °C with constant stirring.[18] Maintain this temperature for the duration of the reaction (typically 1-2 hours, monitor for completion).
- **Crystallization:** After the reaction is complete, cool the mixture slowly to room temperature, then place it in an ice bath to facilitate the crystallization of the mucic acid product.
- **Isolation:** Collect the white crystalline product by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the crystals with a small amount of ice-cold distilled water to remove any residual nitric acid and soluble impurities.
- **Drying:** Dry the purified mucic acid crystals in a desiccator or a low-temperature oven.

Caption: Workflow for the oxidation of **D-Galactose** to Mucic Acid.

Conclusion

D-Galactose is a monosaccharide of immense importance, characterized by its unique C-4 epimeric structure relative to glucose. This structural feature dictates its chemical reactivity, influencing its role in forming complex glycoconjugates and its distinct metabolic processing

through the Leloir pathway. For researchers, **D-Galactose** serves not only as a fundamental biological molecule but also as a powerful experimental tool for inducing oxidative stress and studying the mechanisms of cellular aging. A thorough understanding of its properties, as outlined in this guide, is essential for its effective application in metabolic research, drug development, and glycobiology.

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